molecular formula C4H3N5S2 B12921354 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 62871-66-3

3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione

Cat. No.: B12921354
CAS No.: 62871-66-3
M. Wt: 185.2 g/mol
InChI Key: YUJNBMCJDVVXIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of a base such as triethylamine . The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .

Industrial Production Methods

While specific industrial production methods for 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and bases like triethylamine. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

62871-66-3

Molecular Formula

C4H3N5S2

Molecular Weight

185.2 g/mol

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dithione

InChI

InChI=1S/C4H3N5S2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)

InChI Key

YUJNBMCJDVVXIB-UHFFFAOYSA-N

Canonical SMILES

C12=NNN=C1NC(=S)NC2=S

Origin of Product

United States

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